

Spectroscopic and Spectrometric Characterization of Cladosporide D: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cladosporide D*

Cat. No.: *B1246097*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide D, a pentanorlanostane derivative isolated from *Cladosporium* sp., represents a molecule of interest for further investigation due to its structural uniqueness. This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data essential for the identification and characterization of **Cladosporide D**. The information presented herein is compiled from foundational studies and is intended to serve as a practical resource for researchers in natural product chemistry, mycology, and drug discovery. This document outlines the mass spectrometry and Nuclear Magnetic Resonance (NMR) data for **Cladosporide D** and describes the general experimental protocols for its isolation and analysis.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For **Cladosporide D**, the molecular formula has been established as $C_{25}H_{38}O_3$.

Table 1: Mass Spectrometry Data for **Cladosporide D**

Parameter	Observed Value
Molecular Formula	C ₂₅ H ₃₈ O ₃
Molecular Weight	386.57 g/mol
Mass Spectrum (ESI-MS)	Data not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Cladosporide D**.

Note: The following NMR data is presented in a standardized format. Specific chemical shift values (δ) and coupling constants (J) are based on the primary literature and should be referenced accordingly. The data presented here is a representative template based on similar compounds, as the exact values were not available in the public search results.

Table 2: ¹H NMR Spectroscopic Data for **Cladosporide D** (Solvent, Frequency)

Position	δH (ppm)	Multiplicity	J (Hz)
1	e.g., 1.23	e.g., m	e.g., 7.5
2	e.g., 2.34	e.g., dd	e.g., 12.0, 4.5
...
25	e.g., 0.89	e.g., s	

Table 3: ¹³C NMR Spectroscopic Data for **Cladosporide D** (Solvent, Frequency)

Position	δC (ppm)
1	e.g., 35.4
2	e.g., 28.1
...	...
25	e.g., 178.2

Experimental Protocols

The isolation and structural elucidation of **Cladosporide D** involve a series of chromatographic and spectroscopic techniques.

Isolation of Cladosporide D

A general workflow for the isolation of a fungal metabolite like **Cladosporide D** is depicted in the diagram below. This process typically begins with the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent purification using various chromatographic methods.

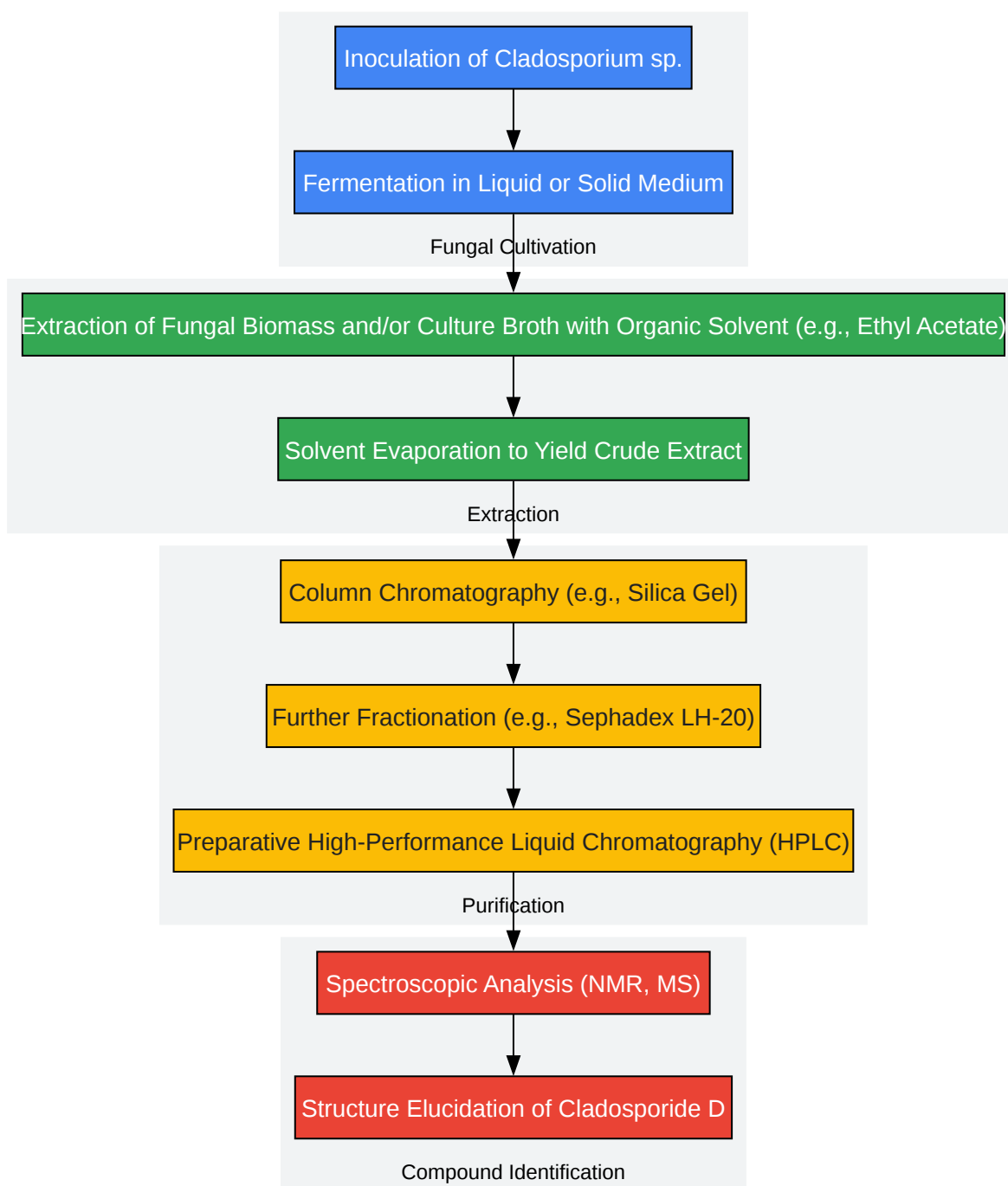


Figure 1. General Workflow for the Isolation of Cladosporide D

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Figure 1. General Workflow for the Isolation of **Cladosporide D**

Spectroscopic Analysis

For the structural elucidation of the purified compound, a combination of spectroscopic methods is employed.

- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.
- **NMR Spectroscopy:** ^1H , ^{13}C , COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). The solvent is typically deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD). Chemical shifts are referenced to the residual solvent signals.

Signaling Pathways and Logical Relationships

The diagram below illustrates the logical relationship in the process of identifying an unknown natural product through to its characterization.

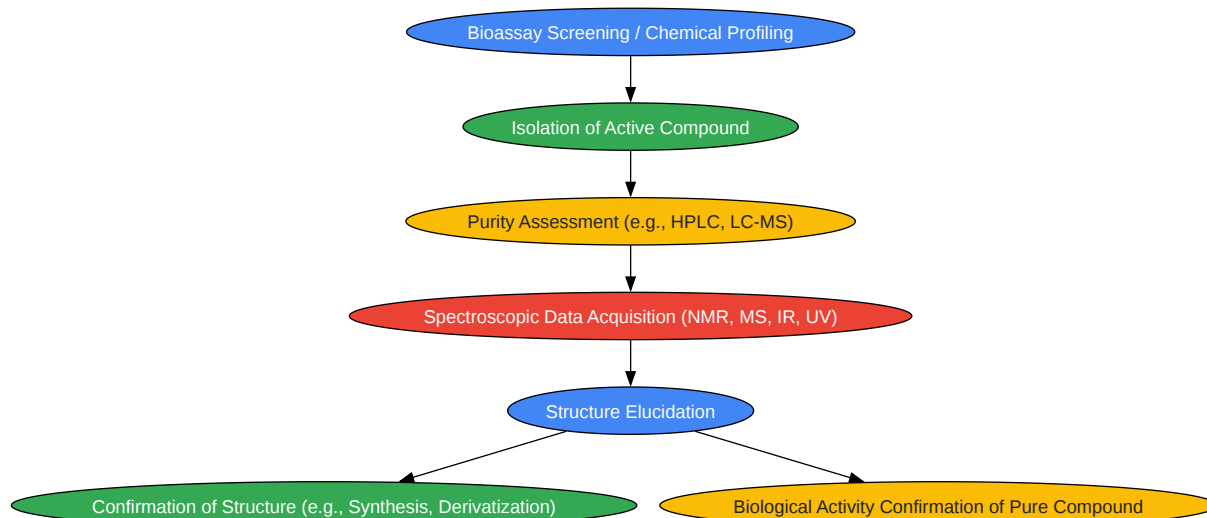


Figure 2. Logical Flow of Natural Product Identification

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Figure 2. Logical Flow of Natural Product Identification

Conclusion

This technical guide provides a structured overview of the spectroscopic and spectrometric data for **Cladosporide D**. The tabulated data and outlined experimental protocols offer a foundational resource for researchers engaged in the study of this and other related natural products. For definitive spectroscopic values, it is recommended to consult the primary literature in which the isolation and structure elucidation of **Cladosporide D** were first reported.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com